RTI-118

Vue d'ensemble

Description

RTI-118 est un nouvel antagoniste de petite molécule du récepteur du neuropeptide S. Le neuropeptide S est un neurotransmetteur qui active le récepteur du neuropeptide S pour moduler diverses fonctions biologiques, notamment les comportements de type anxieux, l'alimentation et le renforcement médicamenteux . This compound a montré un potentiel pour réduire l'auto-administration de cocaïne chez les rats, ce qui en fait un candidat prometteur pour le traitement des troubles liés à la toxicomanie .

Méthodes De Préparation

La synthèse du RTI-118 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement la formation de diphényltétrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-ones, suivie d'une résolution chirale et d'une conversion en composé biologiquement actif . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer la pureté et le rendement du produit souhaité

Analyse Des Réactions Chimiques

RTI-118 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des dérivés oxydés ayant une activité biologique modifiée .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : This compound est utilisé comme composé outil pour étudier le récepteur du neuropeptide S et son rôle dans divers processus biologiques

Biologie : This compound aide les chercheurs à comprendre le rôle du récepteur du neuropeptide S dans la modulation des comportements de type anxieux, de l'alimentation et du renforcement médicamenteux

Médecine : This compound présente un potentiel en tant que traitement des troubles liés à la toxicomanie, en particulier pour réduire l'auto-administration de cocaïne et le comportement de recherche chez les modèles animaux

Industrie : This compound peut avoir des applications dans le développement de nouveaux agents thérapeutiques ciblant le récepteur du neuropeptide S

Mécanisme d'action

This compound exerce ses effets en antagonisant le récepteur du neuropeptide S. Ce récepteur est un récepteur couplé aux protéines G qui module diverses fonctions biologiques lorsqu'il est activé par le neuropeptide S . En bloquant ce récepteur, this compound peut réduire les effets renforçants de médicaments comme la cocaïne, réduisant ainsi l'auto-administration et le comportement de recherche chez les modèles animaux . Les cibles moléculaires et les voies impliquées comprennent la modulation de la libération de neurotransmetteurs et des voies de signalisation associées à la récompense et au renforcement .

Applications De Recherche Scientifique

Pharmacological Research

RTI-118 serves as a crucial tool in pharmacological studies aimed at understanding the neuropeptide S receptor's role in addiction and anxiety. By antagonizing this receptor, researchers can investigate its influence on behaviors associated with drug reinforcement and anxiety-like symptoms. Studies have demonstrated that this compound can significantly reduce cocaine self-administration in animal models, suggesting its potential as a therapeutic agent for substance use disorders .

Substance Abuse Treatment

Research indicates that this compound may be effective in treating cocaine addiction. In various studies, it has been shown to decrease cocaine-seeking behavior and self-administration in rats without significantly affecting food-maintained responding. This specificity suggests that this compound could be developed into a treatment option for individuals with cocaine dependency .

Behavioral Studies

This compound has been utilized in behavioral pharmacology to assess its effects on intracranial self-stimulation (ICSS), a method used to evaluate the reinforcing properties of drugs. In experiments, this compound effectively blocked cocaine-induced facilitation of ICSS, indicating its potential to mitigate the rewarding effects of cocaine .

Mechanistic Studies

The compound's mechanism of action involves antagonism of the neuropeptide S receptor, which is a G-protein-coupled receptor. By inhibiting this receptor, this compound alters neurotransmitter release patterns associated with anxiety and reward pathways, providing insights into the neurobiological underpinnings of addiction .

Data Summary

Study 1: Cocaine Self-Administration

In a pivotal study by Schmoutz et al. (2012), this compound was administered to rats to evaluate its effects on cocaine self-administration. The results showed that doses ranging from 5 to 30 mg/kg significantly reduced cocaine intake while having minimal impact on food-maintained behavior. This study highlighted this compound's potential as a selective treatment for cocaine addiction.

Study 2: Intracranial Self-Stimulation

Another investigation compared the effects of this compound with those of U69,593, a kappa opioid receptor agonist, on ICSS in rats. The findings indicated that this compound effectively blocked cocaine-induced increases in ICSS rates, reinforcing its role as an antagonist that can mitigate the rewarding effects of drugs like cocaine .

Study 3: Pharmacological Selectivity

Research conducted by Hassler et al. (2014) assessed the pharmacological selectivity of this compound against various G-protein-coupled receptors and ion channels. The study concluded that this compound exhibited a favorable profile for targeting the neuropeptide S receptor over other receptors, supporting its development as a focused therapeutic agent for addiction-related disorders .

Mécanisme D'action

RTI-118 exerts its effects by antagonizing the neuropeptide S receptor. This receptor is a G-protein-coupled receptor that modulates various biological functions when activated by neuropeptide S . By blocking this receptor, this compound can reduce the reinforcing effects of drugs like cocaine, thereby decreasing self-administration and seeking behavior in animal models . The molecular targets and pathways involved include the modulation of neurotransmitter release and signaling pathways associated with reward and reinforcement .

Comparaison Avec Des Composés Similaires

RTI-118 est unique par rapport aux autres antagonistes du récepteur du neuropeptide S en raison de sa solubilité aqueuse améliorée et de ses propriétés pharmacocinétiques favorables . Des composés similaires incluent:

L'unicité de this compound réside dans sa capacité à réduire sélectivement l'auto-administration de cocaïne sans affecter de manière significative les autres comportements, ce qui en fait un candidat prometteur pour de futures recherches et développements .

Activité Biologique

RTI-118 is a small-molecule antagonist of the neuropeptide S receptor (NPSR), which plays a significant role in various biological functions such as anxiety regulation, feeding behaviors, and drug reinforcement. This compound has garnered attention for its potential therapeutic applications, particularly in treating substance use disorders.

This compound functions primarily by antagonizing the neuropeptide S receptor, a G-protein-coupled receptor that modulates several biological processes upon activation by neuropeptide S. The antagonism of this receptor can lead to decreased anxiety-like behaviors and reduced drug-seeking behavior in animal models, highlighting its potential in addiction therapy.

Pharmacological Properties

Research has demonstrated that this compound exhibits significant pharmacological effects in both in vitro and in vivo studies:

- In vitro Studies : this compound has shown effective antagonism of NPSR in calcium mobilization assays, with a potency measured at nM. This indicates its capability to block the receptor's activation effectively .

- In vivo Studies : Animal studies have indicated that this compound can reduce cocaine self-administration and cue-induced reinstatement of drug-seeking behavior. Specifically, it has been shown to selectively reduce cocaine self-administration at doses ranging from 10 to 20 mg/kg without affecting food-maintained responding, suggesting a targeted action against drug reinforcement .

Comparative Efficacy

The efficacy of this compound can be compared to other NPSR antagonists. For example, while another compound (SHA-68) demonstrated similar effects at higher doses, this compound achieved these effects at lower doses, indicating a potentially better therapeutic profile. The following table summarizes the comparative potency and efficacy of this compound against other known antagonists:

| Compound | Potency (nM) | Effect on Cocaine Self-administration | Effect on Food-maintained Responding |

|---|---|---|---|

| This compound | 109 | Reduced at 10-20 mg/kg | No effect |

| SHA-68 | 13.9 | Reduced at 30 mg/kg | Decreased |

Case Study: Substance Use Disorder Treatment

In a controlled study involving rats trained to self-administer cocaine, this compound was administered to evaluate its impact on drug-seeking behavior. The results indicated that rats receiving this compound displayed significantly lower rates of cocaine self-administration compared to control groups. This study supports the hypothesis that antagonism of NPSR can mitigate addictive behaviors .

Research Findings

- Anxiety Reduction : In behavioral assays, this compound administration led to decreased anxiety-like behaviors in rodents, measured through elevated plus maze tests and open field tests.

- Feeding Behavior : Studies have also indicated that this compound affects feeding behavior, with treated animals showing altered food intake patterns compared to untreated controls.

- Potential for Broader Applications : Beyond addiction treatment, the modulation of anxiety and feeding behaviors suggests potential applications for this compound in treating other psychiatric disorders.

Q & A

Basic Research Questions

Q. What experimental models are used to evaluate RTI-118's efficacy in reducing cocaine-seeking behavior?

this compound is tested in rodent models of cocaine self-administration and reinstatement. Key paradigms include:

- Fixed-Ratio (FR4) schedules : Rats learn to self-administer cocaine or food, followed by extinction training and reinstatement tests using cues, cocaine primes, or stressors (e.g., yohimbine) .

- Conditioned Place Preference (CPP) : Measures drug-context associations, though this compound’s effects here are less documented compared to self-administration models .

- Intracranial Self-Stimulation (ICSS) : Assesses abuse potential by measuring stimulation thresholds; this compound blocks cocaine-induced facilitation but not MDPV’s effects, indicating mechanistic specificity . Data normalization (e.g., responses normalized to vehicle baselines) and statistical tests (ANOVA with post-hoc comparisons) are critical for interpreting dose-dependent effects .

Q. How does this compound’s pharmacokinetic profile influence its in vivo efficacy compared to SHA-68?

this compound has lower lipophilicity (clogD = 2.16 at pH 7.4) than SHA-68 (clogD = 4.34), resulting in 3600-fold higher aqueous solubility. This improves bioavailability and brain penetration, with an apparent half-life of 34 minutes in mice. Despite reduced in vitro potency (pA2 ~6.3–6.96 vs. SHA-68’s 13.9 nM affinity), this compound shows superior in vivo selectivity at 10–20 mg/kg (i.p.) in reducing cocaine self-administration without affecting food rewards .

Q. What behavioral endpoints are used to validate this compound’s target engagement as an NPSR antagonist?

- Locomotor Activity : this compound blocks NPS-induced hyperactivity in mice at 50 mg/kg (i.p.), confirming central NPSR antagonism .

- Reinstatement Tests : Dose-dependent reductions in cue-, cocaine-, and stress-induced relapse behaviors (e.g., lever pressing) are primary efficacy endpoints .

- Non-specific Effects : Motor impairment or sedation are ruled out via parallel food self-administration assays .

Advanced Research Questions

Q. How do contradictory findings about this compound’s in vivo variability inform experimental design?

Early studies noted inconsistent efficacy across assays, attributed to suboptimal pharmacokinetics (e.g., rapid clearance) or route-dependent bioavailability. To mitigate variability:

- Use enantiomerically pure R-1c (this compound’s active form), which shows 4-fold higher potency than racemic mixtures .

- Standardize administration protocols (e.g., i.p. timing relative to behavioral tests) and include plasma/brain PK profiling to confirm target engagement .

Q. What mechanistic insights explain this compound’s selective reduction of cocaine-seeking vs. SHA-68’s non-specific effects?

SHA-68 reduces both cocaine and food self-administration at high doses (≥30 mg/kg), suggesting generalized motivational suppression. This compound’s selectivity arises from:

- Downstream Pathway Modulation : NPSR antagonism disrupts orexin-1 and CRF signaling, which are preferentially involved in drug reinforcement over natural rewards .

- Dose Optimization : Lower doses (10–20 mg/kg) selectively attenuate cocaine-related behaviors, avoiding off-target motor effects .

Q. How do this compound’s enantiomeric differences impact its translational potential?

The R-enantiomer (R-1c) is critical for NPSR antagonism, with S-1c being inactive at micromolar concentrations. Enantiomer separation improves potency and reduces required doses, but synthesis scalability and metabolic stability (e.g., half-life extension) remain challenges for clinical translation .

Q. What experimental strategies address this compound’s limited efficacy against MDPV in ICSS models?

this compound blocks cocaine- but not MDPV-induced ICSS facilitation, suggesting divergent mechanisms of action for these psychostimulants. To dissect this:

- Compare this compound’s effects on dopamine transporter (DAT) vs. serotonin transporter (SERT) inhibitors.

- Use combinatorial pharmacology (e.g., co-administration with orexin/CRF antagonists) to identify compensatory pathways in MDPV models .

Q. Methodological Considerations

- Data Contradictions : Variability in this compound’s efficacy across studies (e.g., locomotor vs. reinstatement assays) may reflect differences in NPSR expression patterns or assay sensitivity. Include within-study positive controls (e.g., known NPSR agonists) to validate target modulation .

- Statistical Power : Use sample sizes ≥12 per group (as in reinstatement studies) to detect moderate effect sizes (e.g., 30–50% reduction in lever presses) .

Propriétés

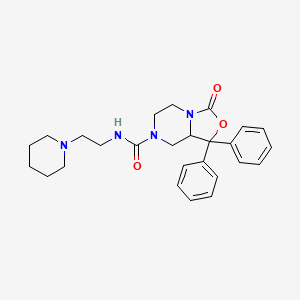

IUPAC Name |

3-oxo-1,1-diphenyl-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O3/c31-24(27-14-17-28-15-8-3-9-16-28)29-18-19-30-23(20-29)26(33-25(30)32,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,23H,3,8-9,14-20H2,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDDRYMIPIEXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)N2CCN3C(C2)C(OC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.